molecular formula C8H7BrClFO B1364831 2-Chloro-6-fluoro-3-methoxybenzyl bromide CAS No. 886499-54-3

2-Chloro-6-fluoro-3-methoxybenzyl bromide

Cat. No. B1364831
M. Wt: 253.49 g/mol
InChI Key: BIXHHCSLGATAOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzyl bromide (2CF3MB) is an organic compound that has been used in a wide range of scientific and industrial applications. It is a colorless liquid with a low boiling point and a low viscosity. It is a halogenated hydrocarbon and is a versatile reagent for organic synthesis. 2CF3MB has been used for a variety of purposes, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.

Scientific Research Applications

Radiochemical Synthesis

2-Chloro-6-fluoro-3-methoxybenzyl bromide has been utilized in the synthesis of radiotracers for positron emission tomography (PET). For instance, [18F]Fluorobenzyl Bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, are intermediates in the asymmetric synthesis of fluorinated α-amino acids used in PET. These compounds are synthesized using bromination procedures involving brominating agents and various solvents, with the process being adaptable to automated modules for radiopharmaceutical production (Zaitsev et al., 2002).

Imaging Agents

6-Fluoro-PBR28, a fluorinated analogue of the TSPO 18 kDa ligand PBR28, has been synthesized using 6-fluoro-2-[18F]fluoro-4-methoxybenzyl bromide. This compound is effective in imaging the TSPO 18 kDa using PET, particularly in models of acute neuroinflammation. The synthesis involves a chlorine/bromine-for-fluorine heteroaromatic substitution and demonstrates potential for imaging applications (Damont et al., 2011).

Antimicrobial and Antitumor Agents

Various derivatives of 2-chloro-6-fluoro-3-methoxybenzyl bromide have been investigated for their antimicrobial and antitumor properties. For example, 6-(2-furyl)-9-(p-methoxybenzyl)purines with 2-chloro compounds showed promising antimycobacterial activities against Mycobacterium tuberculosis, indicating their potential as drug candidates (Braendvang & Gundersen, 2007). Additionally, isatin derivatives, including chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones, demonstrated significant cytotoxic activities against various cancer cell lines, pointing to their potential in cancer therapy (Reddy et al., 2013).

Crystallography and Chemical Analysis

The compound has also been utilized in crystallography and chemical analysis studies. For instance, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to explore the structural conformation of molecules containing a fluorine atom, aiding in the construction of bioactive heterocycles (Naveen et al., 2006).

Photophysical Research

In the realm of photophysical research, derivatives of 2-chloro-6-fluoro-3-methoxybenzyl bromide have been synthesized for studying their spectroscopic properties and sensitivity towards halide quenching. These studies contribute to the development of sensors and probes in chemical analysis (Jagt et al., 2009).

properties

IUPAC Name

2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHCSLGATAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397539
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxybenzyl bromide

CAS RN

886499-54-3
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methoxybenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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